

# Technical Guide: Physicochemical Properties of 1,1-dioxothiolane-3-carboxylic Acid

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## Compound of Interest

Compound Name: 1,1-dioxothiolane-3-carboxylic acid

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## Introduction

**1,1-dioxothiolane-3-carboxylic acid**, a heterocyclic compound featuring a sulfone group within a five-membered ring and a carboxylic acid moiety, presents a scaffold of interest for medicinal chemistry and materials science. The presence of the polar sulfone and the acidic carboxyl group within a constrained ring system suggests unique physicochemical properties that can influence its biological activity, solubility, and formulation characteristics. This technical guide provides a summary of the known physical properties of **1,1-dioxothiolane-3-carboxylic acid**, detailed experimental protocols for their determination, and a conceptual framework for its characterization.

## Core Physical Properties

While extensive experimental data for **1,1-dioxothiolane-3-carboxylic acid** is not readily available in the public domain, computational predictions and data for structurally related compounds provide valuable insights. The following table summarizes the available computed data for **1,1-dioxothiolane-3-carboxylic acid**.<sup>[1][2]</sup>

Property	Value	Source
Molecular Formula	C5H8O4S	PubChem[2]
Molecular Weight	164.18 g/mol	PubChem[2]
XlogP (Predicted)	-0.7	PubChem[2]
Topological Polar Surface Area	79.8 Å <sup>2</sup>	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

The negative XlogP value suggests that **1,1-dioxothiolane-3-carboxylic acid** is likely to be hydrophilic. The presence of both hydrogen bond donors and acceptors further indicates its potential for interaction with polar solvents like water.

## Experimental Protocols

Precise characterization of **1,1-dioxothiolane-3-carboxylic acid** requires empirical determination of its physical properties. The following are detailed methodologies for key experiments.

### Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[3][4]

Methodology:

- **Sample Preparation:** A small, finely powdered sample of **1,1-dioxothiolane-3-carboxylic acid** is packed into a capillary tube to a height of 2-3 mm.[4]
- **Apparatus:** A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[5]
- **Procedure:**

- An initial rapid heating is performed to determine an approximate melting range.[4][5]
- A fresh sample is then heated at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.[4]
- The temperature at which the first liquid appears (T1) and the temperature at which the last solid melts (T2) are recorded as the melting range.[6]
- Calibration: The apparatus should be calibrated using certified standards with known melting points.[5]

## Aqueous Solubility Determination

Understanding the aqueous solubility is critical for drug development and formulation.

Methodology:

- Solvent: Use deionized or distilled water as the solvent.
- Procedure:
  - Add a known excess amount of **1,1-dioxothiolane-3-carboxylic acid** to a known volume of water in a sealed container.
  - Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Separate the undissolved solid by filtration or centrifugation.
  - Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.
  - The solubility is expressed in g/100g of water or mol/L.

## pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group.

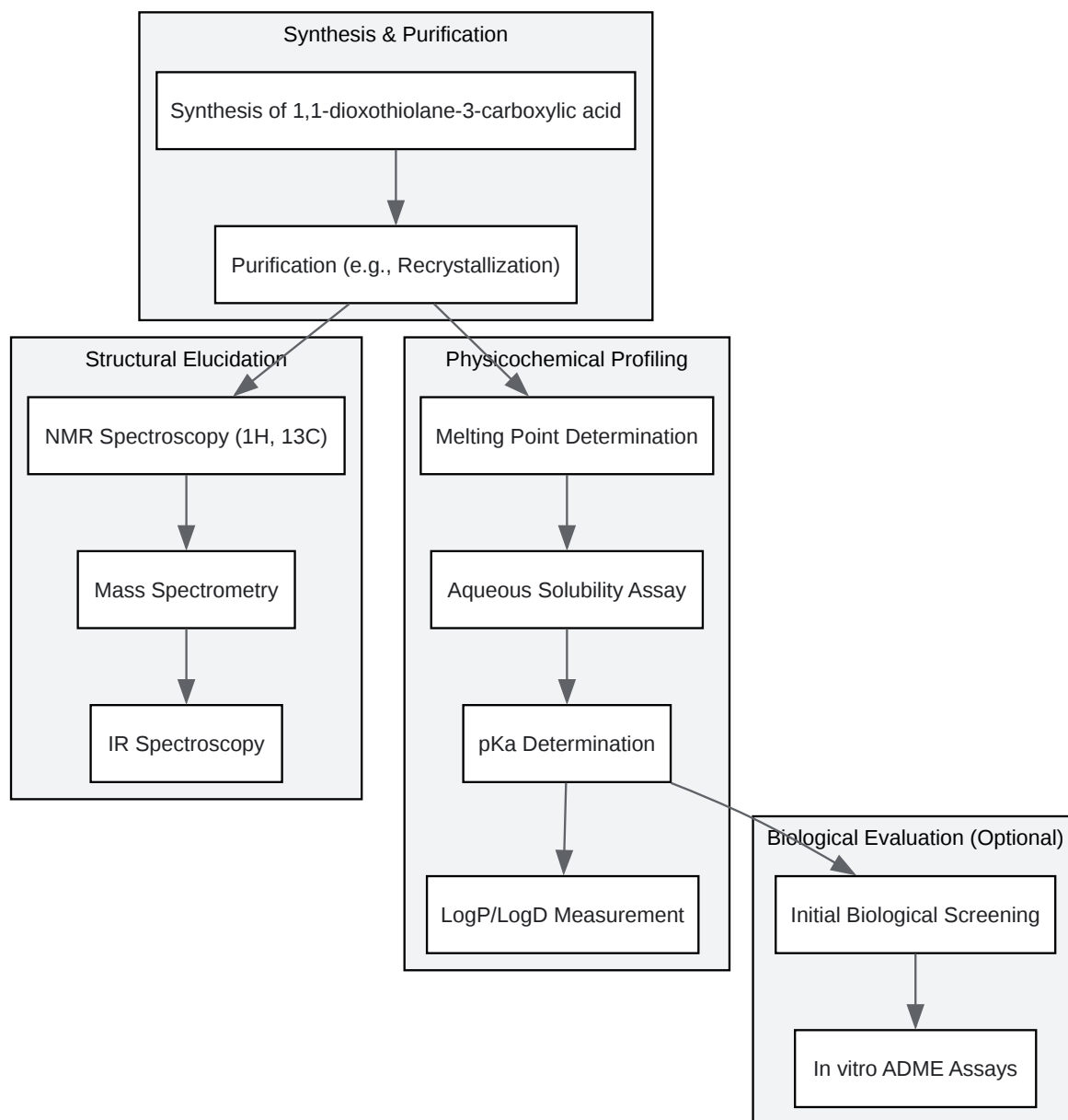
#### Methodology:

- **Sample Preparation:** Prepare a standard solution of **1,1-dioxathiolane-3-carboxylic acid** of known concentration in water. The presence of a co-solvent may be necessary if the aqueous solubility is low.
- **Titrant:** Use a standardized solution of a strong base, typically sodium hydroxide (NaOH).
- **Apparatus:** A calibrated pH meter with a suitable electrode and a burette.
- **Procedure:**
  - Place the sample solution in a beaker and immerse the pH electrode.
  - Slowly add the NaOH titrant in small increments from the burette.
  - Record the pH of the solution after each addition, allowing the reading to stabilize.
  - Continue the titration past the equivalence point.
- **Data Analysis:**
  - Plot the pH of the solution as a function of the volume of NaOH added.
  - The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

## Visualizations

### Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel carboxylic acid like **1,1-dioxathiolane-3-carboxylic acid**.

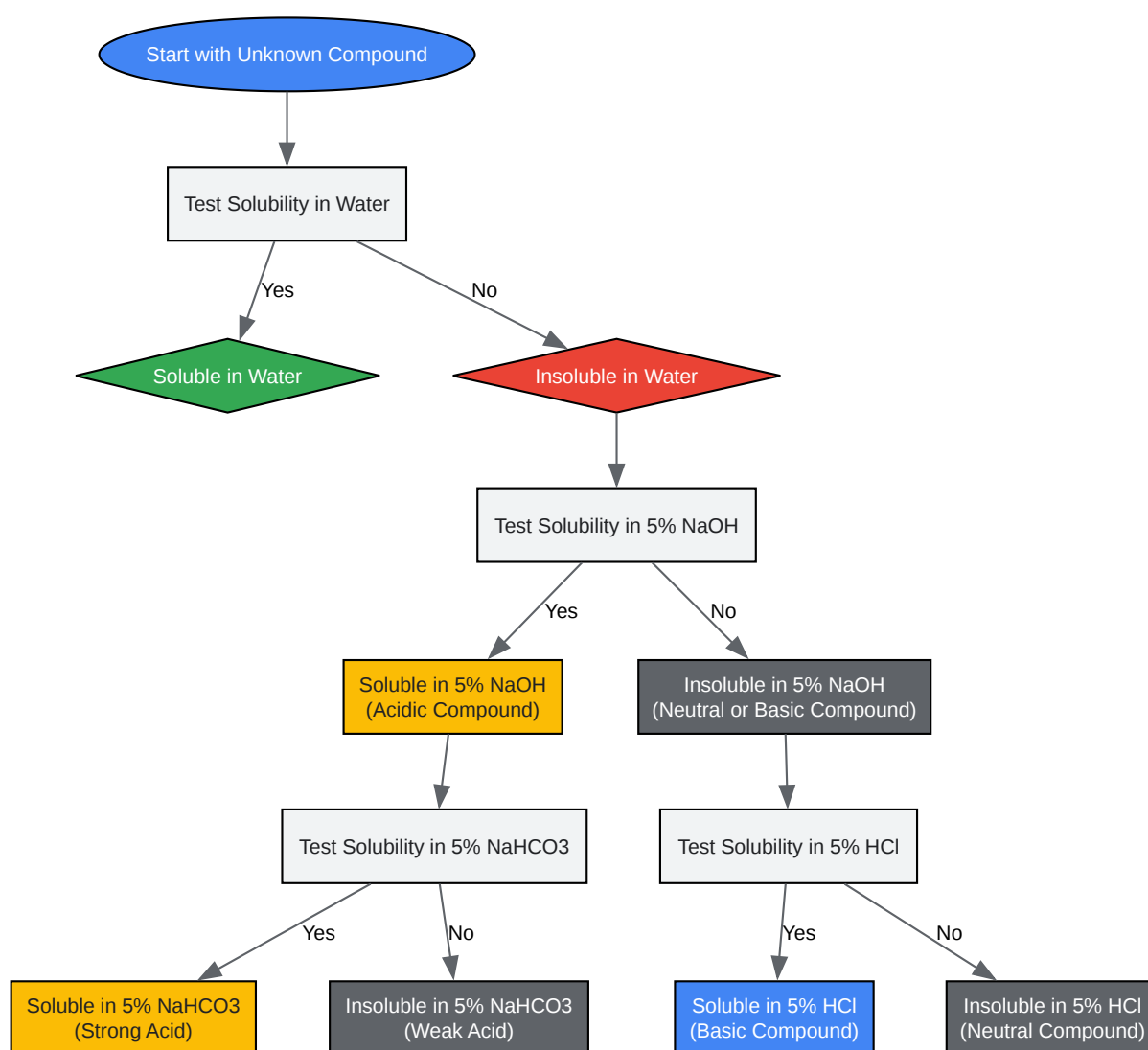


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Caption: Workflow for the characterization of **1,1-dioxothiolane-3-carboxylic acid**.

## Logical Relationship for Solubility Testing

The following diagram outlines a logical decision-making process for determining the solubility characteristics of an organic acid.



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Caption: Decision tree for the qualitative solubility analysis of an organic compound.

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## References

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1,1-dioxothiolane-3-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178652#physical-properties-of-1-1-dioxothiolane-3-carboxylic-acid]

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